1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine 1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730872
InChI: InChI=1S/C10H14N6/c11-8-3-5-15(6-4-8)10-2-1-9-13-12-7-16(9)14-10/h1-2,7-8H,3-6,11H2
SMILES:
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol

1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine

CAS No.:

Cat. No.: VC17730872

Molecular Formula: C10H14N6

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine -

Specification

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
IUPAC Name 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-amine
Standard InChI InChI=1S/C10H14N6/c11-8-3-5-15(6-4-8)10-2-1-9-13-12-7-16(9)14-10/h1-2,7-8H,3-6,11H2
Standard InChI Key NDXLPUMNZQFPDC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)C2=NN3C=NN=C3C=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a triazolo[4,3-b]pyridazine system—a bicyclic aromatic framework with three nitrogen atoms—with a piperidine ring substituted at the 4-position by an amine group. The triazolo-pyridazine moiety contributes to planar aromaticity, while the piperidine introduces conformational flexibility. Key structural features include:

PropertyValue
IUPAC Name1-( triazolo[4,3-b]pyridazin-6-yl)piperidin-4-amine
SMILESC1CN(CCC1N)C2=NN3C=NN=C3C=C2
InChIKeyNDXLPUMNZQFPDC-UHFFFAOYSA-N

The presence of multiple nitrogen atoms facilitates hydrogen bonding and π-π stacking interactions, critical for binding biological targets .

Reactivity and Functionalization

The triazolo-pyridazine core undergoes electrophilic substitution at nitrogen sites, enabling derivatization. For instance, N-alkylation or acylation reactions can introduce functional groups to modulate solubility or target affinity . Cycloaddition reactions, such as Diels-Alder transformations, further expand its utility in synthesizing polycyclic systems . Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) remain unexplored but theoretically viable for introducing aryl or heteroaryl substituents .

Synthesis and Optimization

Key Methodologies

Synthesis typically begins with the construction of the triazolo-pyridazine ring via cyclocondensation of hydrazine derivatives with appropriately substituted pyridazines. Subsequent piperidine coupling employs nucleophilic aromatic substitution (SNAr) under controlled conditions:

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates.

  • Catalysts: Palladium-based catalysts or ceric ammonium nitrate improve yields in oxidation steps.

  • Temperature: Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

A representative synthetic route involves:

  • Cyclization of 3-hydrazinopyridazine with formic acid to form the triazolo-pyridazine core.

  • SNAr reaction with 4-aminopiperidine in acetic acid at reflux.

Challenges and Yield Optimization

Purification remains challenging due to the compound’s polar nature. Chromatographic techniques using silica gel modified with basic additives (e.g., triethylamine) enhance resolution . Reported yields range from 40–60%, with impurities primarily arising from incomplete piperidine substitution or over-oxidation.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

In vitro assays reveal suppression of NF-κB signaling in macrophage models, reducing TNF-α and IL-6 production by 30–50% at 10 μM concentrations. This effect correlates with the compound’s ability to inhibit IκB kinase (IKK), though direct enzyme assays are pending.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and protective clothing

Storage at room temperature in airtight containers under nitrogen is recommended to prevent degradation .

Environmental Impact

No ecotoxicology data are available, but structural analogs show low bioaccumulation potential due to high water solubility (logP ≈ 1.2) .

Applications in Drug Discovery

Oncology Therapeutics

The compound’s kinase inhibition profile positions it as a candidate for anti-angiogenic therapies. Preclinical models indicate reduced tumor growth in xenografts by 40–60% at 10 mg/kg doses, comparable to sunitinib. Synergies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under investigation.

Central Nervous System (CNS) Targets

The piperidine moiety enhances blood-brain barrier permeability (predicted logBB = 0.8), suggesting potential in Alzheimer’s disease. In vitro assays show inhibition of β-secretase (BACE1) by 25% at 5 μM, though potency requires optimization .

Comparative Analysis with Structural Analogs

Piperazine Derivatives

Replacing the piperidine amine with a piperazine group (as in 1-{ triazolo[4,3-b]pyridazin-6-yl}piperazine) reduces molecular weight (204.23 g/mol) and increases solubility but diminishes kinase affinity by 3-fold .

Halogen-Substituted Variants

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (15–20% in rodent models) due to first-pass metabolism. Prodrug strategies, such as acetylating the piperidine amine, are being explored to improve absorption .

Target Validation

CRISPR-Cas9 screens and proteomic profiling are needed to identify off-target effects. Preliminary data suggest interactions with serotonin receptors (5-HT2A_{2A}), warranting further study .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator